Aluminum, hydrobis(2-methylpropyl)-

Vue d'ensemble

Description

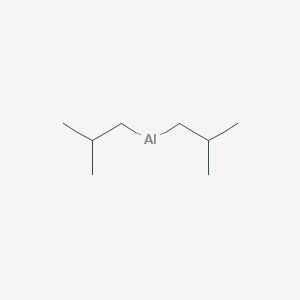

Aluminum, hydrobis(2-methylpropyl)-, also known as diisobutylaluminum hydride (DIBAH or DIBAL-H), is an organoaluminum compound with the chemical formula $ \text{(C}4\text{H}9\text{)}_2\text{AlH} $. It is widely used as a selective reducing agent in organic synthesis, particularly for the reduction of esters to alcohols without over-reduction to ethers or hydrocarbons . The compound is characterized by its reactivity with electrophilic functional groups and its sensitivity to air and moisture, requiring strict handling under inert conditions.

Méthodes De Préparation

Direct Synthesis via Alkylation of Aluminum Hydride

Redistribution Reaction Between Triisobutylaluminum and Aluminum Hydride

A fundamental method involves the redistribution reaction between triisobutylaluminum (Al(i-Bu)₃) and aluminum hydride (AlH₃). The reaction proceeds as follows:

3 + \text{AlH}3 \rightarrow 3 \, \text{Al(i-Bu)}_2\text{H}

This method requires strict anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of AlH₃. The reaction is typically conducted in hydrocarbon solvents such as heptane or toluene at temperatures between 0–25°C. Yields exceeding 80% are achievable with stoichiometric control .

Key Parameters:

-

Temperature : 0–25°C (exothermic reaction requires cooling).

-

Purity : Crude DIBAH is purified via vacuum distillation or filtration to remove unreacted AlH₃.

Partial Hydrogenation of Triisobutylaluminum

Catalytic Hydrogenation Under Pressure

Triisobutylaluminum reacts with hydrogen gas in the presence of transition metal catalysts (e.g., nickel or palladium) to yield DIBAH:

3 + \frac{1}{2} \, \text{H}2 \rightarrow \text{Al(i-Bu)}_2\text{H} + \text{i-Bu}^-

This industrial-scale method operates at elevated pressures (10–50 bar) and moderate temperatures (50–100°C). Catalysts are suspended in aliphatic solvents, and the reaction progress is monitored via gas evolution .

Advantages:

-

Scalability suitable for bulk production.

-

Minimal byproducts due to controlled hydrogen uptake.

Metathesis Reactions with Alkali Metal Hydrides

Reaction with Lithium Hydride

Lithium hydride (LiH) reacts with triisobutylaluminum in anhydrous ethers:

3 + \text{LiH} \rightarrow \text{Al(i-Bu)}2\text{H} + \text{Li(i-Bu)}

The reaction is conducted at 0°C to mitigate side reactions, with lithium isobutyl byproducts removed via filtration. This method achieves yields of 70–85% and is favored for laboratory-scale synthesis .

Sodium Hydride-Based Synthesis

Sodium hydride (NaH) can substitute LiH, though higher temperatures (20–40°C) are required. The reaction is less selective, often producing mixtures of DIBAH and polymeric species, necessitating rigorous purification .

Hydrolysis of Triisobutylaluminum with Controlled Water

Partial Hydrolysis Using Metal Hydrate Complexes

Inspired by aluminoxane synthesis , controlled hydrolysis of Al(i-Bu)₃ with hydrates (e.g., LiOH·H₂O) generates DIBAH:

3 + \text{LiOH} \cdot \text{H}2\text{O} \rightarrow 2 \, \text{Al(i-Bu)}2\text{H} + \text{Li(i-Bu)} + \text{H}2\text{O}

This method minimizes aluminum loss (<15%) compared to traditional hydrolysis. Solvents like toluene or heptane are employed, with reaction temperatures maintained below 50°C to prevent decomposition .

Optimization Insights:

-

Molar Ratios : A 2:1 ratio of Al(i-Bu)₃ to LiOH·H₂O maximizes DIBAH yield.

-

Solvent Choice : Toluene enhances reaction homogeneity and heat dissipation .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Redistribution Reaction | 80–90 | High | Moderate | High (AlH₃) |

| Catalytic Hydrogenation | 85–95 | Very High | High | Moderate |

| LiH Metathesis | 70–85 | Medium | Low | Low |

| Controlled Hydrolysis | 75–88 | High | Moderate | Low |

Analyse Des Réactions Chimiques

L'AZD3355 subit diverses réactions chimiques, impliquant principalement son interaction avec les récepteurs GABAB. Il est un agoniste puissant et sélectif de ces récepteurs, avec une EC50 de 8,6 nM pour les récepteurs GABAB recombinants humains . L'affinité du composé pour les récepteurs GABAB et GABAA de rat a été mesurée par déplacement de la liaison [3H]GABA dans les membranes cérébrales, avec des valeurs de Ki de 5,1 nM et 1,4 μM, respectivement . Les réactifs et les conditions courants utilisés dans ces réactions comprennent des tests de liaison et des études d'activation des récepteurs.

Applications de la recherche scientifique

L'AZD3355 a été largement étudié pour ses applications thérapeutiques potentielles. Dans le domaine de la médecine, il a été étudié pour le traitement du RGO en réduisant les relaxations transitoires du sphincter inférieur de l'œsophage (TLESR) et en améliorant la pression du sphincter inférieur de l'œsophage . De plus, l'AZD3355 a montré un potentiel dans le traitement de la NASH en régulant à la baisse l'expression des gènes et des protéines profibrotiques dans les cellules stellaires humaines et en améliorant l'histologie hépatique dans les modèles murins . Les mécanismes hépatoprotecteurs, anti-inflammatoires et antifibrotiques du composé en font un candidat prometteur pour de nouvelles études cliniques .

Mécanisme d'action

L'AZD3355 exerce ses effets en agissant comme un agoniste sélectif des récepteurs GABAB. Ces récepteurs sont impliqués dans divers processus physiologiques, y compris la modulation de la libération de neurotransmetteurs et la régulation du tonus musculaire dans le tractus gastro-intestinal . En activant les récepteurs GABAB, l'AZD3355 réduit les TLESR, améliorant ainsi la fonction du sphincter inférieur de l'œsophage et réduisant les épisodes de reflux . Dans le contexte de la NASH, l'AZD3355 régule à la baisse les nœuds régulateurs clés tels que les kinases Myc, MAP et ERK, conduisant à une réduction de la fibrose et de l'inflammation .

Applications De Recherche Scientifique

Synthesis Applications

Aluminum, hydrobis(2-methylpropyl)- is primarily used as a reducing agent in organic chemistry. Its applications include:

- Synthesis of α-acetoxy ethers : This process involves the reduction and subsequent acetylation of esters, showcasing its utility in producing complex organic molecules .

- Formation of organometallic compounds : It acts as a precursor to various organometallic compounds that are crucial in synthetic pathways .

Polymerization Catalyst

One of the prominent applications of aluminum, hydrobis(2-methylpropyl)- is as a co-catalyst in polymerization reactions:

- Co-catalyst for polyethylene production : It is used in conjunction with other catalysts to facilitate the polymerization of isoprene and other monomers, enhancing the efficiency and yield of the polymerization process .

- Catalysis in pharmaceutical and fine chemical synthesis : Its role as a catalyst extends to the synthesis of pharmaceuticals and fine chemicals, where it aids in creating specific functional groups and structures .

Case Studies

In another investigation, aluminum, hydrobis(2-methylpropyl)- was employed to synthesize α-acetoxy ethers from esters. The reaction conditions were optimized to maximize yield and selectivity.

| Reaction Conditions | Value |

|---|---|

| Ester Type | Ethyl acetate |

| Reducing Agent | Aluminum, hydrobis(2-methylpropyl)- |

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Yield | 85% |

Environmental Considerations

Given its classification as a hazardous substance, handling aluminum, hydrobis(2-methylpropyl)- requires adherence to safety regulations. The Environmental Protection Authority has approved its use under strict guidelines to mitigate risks associated with its pyrophoric nature and potential environmental impact .

Mécanisme D'action

AZD3355 exerts its effects by acting as a selective agonist for GABAB receptors. These receptors are involved in various physiological processes, including the modulation of neurotransmitter release and the regulation of muscle tone in the gastrointestinal tract . By activating GABAB receptors, AZD3355 reduces TLESRs, thereby improving lower esophageal sphincter function and reducing reflux episodes . In the context of NASH, AZD3355 downregulates key regulatory nodes such as Myc, MAP, and ERK kinases, leading to reduced fibrosis and inflammation .

Comparaison Avec Des Composés Similaires

Key Properties :

- Synonyms: Hydrobis(2-methylpropyl)aluminum, hydrodiisobutylaluminum, bis(isobutyl)hydroaluminum .

- CAS Registry Number : 1191-15-7 .

- Structure : Features two 2-methylpropyl (isobutyl) groups bonded to an aluminum atom, with a hydride ligand completing the coordination .

Hydrodiisobutylaluminum (Entry 8 in )

lists "Aluminum, hydrodiisobutyl- (8)" alongside "Aluminum, hydrobis(2-methylpropyl)- (9)", both sharing the same CAS number (1191-15-7). This suggests that these entries represent the same compound under different naming conventions (e.g., IUPAC vs. common names). The use of "hydrodiisobutyl" and "hydrobis(2-methylpropyl)" highlights the interchangeable terminology for the isobutyl substituent .

Triisobutylaluminum (TIBA)

Unlike DIBAH, TIBA lacks a hydride ligand and is primarily used as a catalyst in polymerization rather than as a reducing agent. The absence of the hydride ligand reduces its utility in selective reductions but enhances its stability in certain reactions.

Lithium Aluminum Hydride (LiAlH$_4$)

LiAlH$4$ is a more potent reducing agent compared to DIBAH. While LiAlH$4$ reduces esters, amides, and nitrides aggressively, DIBAH offers selectivity, stopping at the alcohol stage for esters. This selectivity is attributed to DIBAH’s steric bulk from the isobutyl groups, which hinders further reaction .

Activité Biologique

Aluminum, hydrobis(2-methylpropyl)-, also known as diisobutylaluminum hydride (DBAH), is an organoaluminum compound widely used in organic synthesis as a reducing agent. Understanding its biological activity is crucial due to its potential health implications and environmental effects. This article synthesizes available research findings, case studies, and data on the biological effects of this compound.

Aluminum compounds, including DBAH, exhibit unique properties that influence their biological activity. The compound is known for its reactivity and ability to form various complexes in biological systems. Key mechanisms through which aluminum exerts its biological effects include:

- Estrogenic Activity : Aluminum can act as a xenoestrogen, potentially influencing estrogen receptor pathways. Studies suggest that it may increase the expression of estrogen-related genes, contributing to breast cancer progression, although a definitive link remains unestablished .

- Neurotoxicity : Aluminum's neurotoxic effects are attributed to several mechanisms:

- Inflammatory Responses : DBAH has been shown to activate inflammasomes, specifically the NLRP3 inflammasome, which plays a critical role in innate immunity and inflammation. This activation can lead to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .

Biological Activity Data

The following table summarizes key biological activities and effects associated with aluminum, hydrobis(2-methylpropyl)-:

Case Study 1: Neurobehavioral Effects

A study investigated the neurobehavioral effects of aluminum exposure in animal models. Results indicated that chronic exposure led to significant cognitive deficits and alterations in neurotransmitter levels, particularly affecting cholinergic systems. This aligns with findings that aluminum can disrupt synaptic function and neuronal integrity .

Case Study 2: Estrogenic Activity in Breast Tissue

Research has shown that aluminum exposure may enhance estrogen receptor activity in breast tissue cultures. While some studies have suggested a correlation with breast cancer risk, comprehensive epidemiological evidence remains inconclusive. This underscores the need for further research into aluminum's role as a potential endocrine disruptor .

Propriétés

InChI |

InChI=1S/2C4H9.Al/c2*1-4(2)3;/h2*4H,1H2,2-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPUZPBQZHNSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al]CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1191-15-7 | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.